4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to its Synthesis and Biological Activity
4,6,7-Trimethoxy-5-methylcoumarin: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative that has been isolated from Viola yedoensis Makino, a plant with a history of use in traditional medicine.[1][2][3] Coumarins as a class are well-recognized for their diverse pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticoagulant activities.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and known biological activities of 4,6,7-trimethoxy-5-methylcoumarin and structurally related compounds. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.
Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin
Proposed Synthetic Pathway via Pechmann Condensation
The proposed synthesis involves the acid-catalyzed reaction of a substituted phenol, 2,3,4-trimethoxy-6-methylphenol (B1589905), with ethyl acetoacetate (B1235776).
Reaction Scheme:
Caption: Proposed Pechmann condensation for the synthesis of 4,6,7-trimethoxy-5-methylcoumarin.
Experimental Protocol: A General Method for Pechmann Condensation
This protocol is a general procedure adapted from established methods for the Pechmann condensation and would require optimization for the specific synthesis of 4,6,7-trimethoxy-5-methylcoumarin.[4][5]
Materials:
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2,3,4-trimethoxy-6-methylphenol
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Ethyl acetoacetate
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Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst
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Ethanol
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Ice
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Distilled water
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Standard laboratory glassware
Procedure:
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In a flask, dissolve 2,3,4-trimethoxy-6-methylphenol in a minimal amount of a suitable solvent.
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Add an equimolar amount of ethyl acetoacetate to the solution.
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Cool the mixture in an ice bath.
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Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature remains low.
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After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by thin-layer chromatography).
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Pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
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Purify the crude 4,6,7-trimethoxy-5-methylcoumarin by recrystallization from a suitable solvent, such as ethanol.
Characterization:
The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:
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Melting Point: To determine the melting point and compare it with literature values if available.
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Thin-Layer Chromatography (TLC): To assess the purity of the compound.
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Spectroscopic Methods:
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FT-IR: To identify characteristic functional groups.
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¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
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Mass Spectrometry: To determine the molecular weight.
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Biological Activity
While specific biological activity data for 4,6,7-trimethoxy-5-methylcoumarin is limited, the compound is isolated from Viola yedoensis, a plant known for its diverse pharmacological effects.[1][2][3] The biological activities of the whole plant extract and other isolated coumarins provide insights into the potential therapeutic properties of 4,6,7-trimethoxy-5-methylcoumarin.
Antibacterial Activity
Coumarins isolated from Viola yedoensis have demonstrated broad-spectrum antibacterial activity.[1][6] Studies have shown that these compounds are active against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
Table 1: Antibacterial Activity of Coumarins from Viola yedoensis
| Compound | Test Organism | MIC (g/L) | MBC (g/L) | Reference |
| Aesculetin | Streptococcus aureus | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. agalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. uberis | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | S. dysgalactiae | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | E. coli | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| Aesculetin | Salmonella | 0.031 - 0.313 | 0.313 - 0.625 | [1][6] |
| 6,7-dimethoxycoumarin | Various Bacteria | Not specified | Not specified | [6] |
| Scopoletin | Various Bacteria | Not specified | Not specified | [6] |
Anti-inflammatory Activity
Extracts of Viola yedoensis have shown significant anti-inflammatory effects.[3][7] A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Viola yedoensis Extract
| Extract/Compound | Cell Line | Assay | IC₅₀ | Reference |
| Viola yedoensis Extract | RAW 264.7 | NO Inhibition | Not specified, but demonstrated | [7] |
Antioxidant Activity
Coumarins are known for their antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant capacity.
Table 3: Antioxidant Activity of Structurally Related Coumarins (Illustrative)
| Compound | Assay | IC₅₀ (µM) | Reference |
| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | - | [9] |
| Esculetin (6,7-dihydroxycoumarin) | DPPH Radical Scavenging | - | [9] |
Note: Specific IC₅₀ values for 4,6,7-trimethoxy-5-methylcoumarin are not available in the reviewed literature. The table illustrates the type of data that would be generated.
Cytotoxicity
Evaluating the cytotoxic potential of a compound is crucial for drug development. The MTT assay is a standard colorimetric assay for assessing cell viability.
Table 4: Cytotoxicity of Structurally Related Coumarins (Illustrative)
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (glioma) | - | 34.6 | [10] |
| 5-methoxy-6,7-methylenedioxycoumarin | C6 (glioma) | - | 31.6 | [10] |
| LaSOM 79 (a 4-methylcoumarin) | T24 (bladder cancer) | - | ~20 | [10] |
Note: Specific IC₅₀ values for 4,6,7-trimethoxy-5-methylcoumarin are not available in the reviewed literature. The table illustrates the type of data that would be generated.
Potential Signaling Pathway
While the specific signaling pathways modulated by 4,6,7-trimethoxy-5-methylcoumarin have not been elucidated, other coumarin derivatives have been shown to exert their biological effects through the modulation of key cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12] The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.
Caption: A potential signaling pathway (MAPK) that may be modulated by 4,6,7-trimethoxy-5-methylcoumarin.
Experimental Protocols
Antibacterial Activity Assay: Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of the Phytochemistry and Therapeutic Efficacy of Viola yedoensis Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. [Study on antibacterial active components from Viola yedoensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of Viola yedoensis and the application of cell extraction methods for investigating bioactive constituents in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antioxidant activity of coumarins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
